molecular formula C10H10Cl2N2S B5819900 N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea

N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea

Cat. No. B5819900
M. Wt: 261.17 g/mol
InChI Key: ALTQCAJZDDSXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPMU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes.

Mechanism of Action

N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea acts by binding to the pore region of KCNQ channels, preventing the flow of potassium ions through the channel. This results in a decrease in the electrical activity of cells, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including the regulation of insulin secretion, the modulation of neuronal excitability, and the regulation of smooth muscle tone. N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is its selectivity for KCNQ channels, which allows for the investigation of the role of these channels in various physiological processes. However, one limitation of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is its relatively low potency, which can make it difficult to achieve complete blockage of KCNQ channels.

Future Directions

There are many potential future directions for the use of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea in scientific research. One area of interest is the role of KCNQ channels in the regulation of insulin secretion, which could have implications for the treatment of diabetes. Additionally, N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea could be used to investigate the role of KCNQ channels in the regulation of neuronal excitability, which could have implications for the treatment of neurological disorders such as epilepsy. Finally, N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea could be used to investigate the potential therapeutic effects of KCNQ channel blockers in the treatment of inflammatory diseases.

Synthesis Methods

N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isothiocyanate with cyclopropylamine. The resulting product is then purified through recrystallization to obtain pure N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea.

Scientific Research Applications

N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been widely used in scientific research as a tool for investigating various biological processes. One of the primary applications of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is in the study of potassium channels, which play a critical role in regulating the electrical activity of cells. N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been shown to selectively block a specific type of potassium channel, known as the KCNQ channel, making it a valuable tool for investigating the role of these channels in various physiological processes.

properties

IUPAC Name

1-cyclopropyl-3-(2,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2S/c11-6-1-4-9(8(12)5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTQCAJZDDSXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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